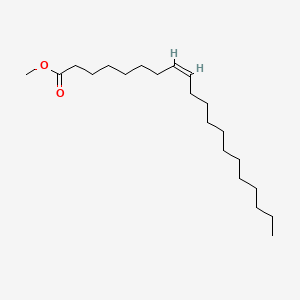

cis-8-Eicosenoic acid methyl ester

Descripción

Historical Context of Monoenoic Fatty Acid Esters in Metabolic Research

The systematic study of monoenoic fatty acid esters began in the early 20th century with the characterization of oleic acid derivatives. Early methodologies relied on ozonolysis and fractional crystallization to determine double bond positions, as demonstrated in foundational studies of methyl oleate. This compound emerged as a subject of interest following advancements in gas chromatography during the late 20th century, when researchers required well-characterized standards for analyzing complex lipid mixtures.

A 1992 study by Stránsky et al. established this compound as a critical reference material for quantifying 8(Z)-eicosenoic acid in biological samples through gas chromatographic retention index calculations. Its adoption coincided with growing recognition of positional isomerism's impact on lipid physical properties and metabolic fates. Unlike the more prevalent Δ9 unsaturated fatty acids, the Δ8 configuration presented unique analytical challenges due to its intermediate chain positioning, necessitating specialized separation protocols.

Positional Isomerism and Functional Significance of Δ8 Double Bond Configuration

The cis-8 double bond in this eicosenoate derivative creates a bent molecular geometry that influences both physicochemical behavior and biological interactions. Comparative data illustrate how double bond position affects key properties:

- Melting point : this compound melts at approximately -5°C, contrasting with oleate's (Δ9) 16.2°C and petroselinate's (Δ6) 30°C. This depression arises from reduced molecular symmetry impeding crystal lattice formation.

- Solubility : The compound dissolves in ethanol at 10 mg/ml, a characteristic leveraged in chromatographic applications.

- Conformational flexibility : PubChem data indicate that the ester's 3D structure resists conformer generation due to excessive rotational freedom about single bonds.

Biochemically, the Δ8 position may influence enzyme-substrate interactions in lipid-modifying systems. While most eukaryotic desaturases target Δ9 or Δ12 positions, rare Δ8-specific enzymes occur in specialized organisms. For instance, Coriandrum sativum produces Δ4-desaturases that generate petroselinic acid precursors, suggesting evolutionary adaptability in desaturase positioning. Although direct evidence for Δ8-specific metabolism remains limited, the ester's structural similarity to endogenous very-long-chain fatty acids implies potential roles in membrane lipid remodeling or signaling precursor synthesis.

Structural and Analytical Characterization

The compound's molecular formula (C21H40O2) and mass (324.5 g/mol) enable precise identification via mass spectrometry. Nuclear magnetic resonance spectroscopy reveals characteristic shifts for the cis-allylic protons at δ 2.01 ppm and the methyl ester group at δ 3.67 ppm. Gas chromatographic retention indices calibrated against saturated standards provide reliable quantification methods, with Kovats indices typically ranging between 2100-2200 depending on column phase.

Propiedades

IUPAC Name |

methyl (Z)-icos-8-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h13-14H,3-12,15-20H2,1-2H3/b14-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPTUCQDUQQSJY-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that this compound serves as a standard for quantifying 8 (z)-eicosenoic acid utilizing gas chromatography.

Mode of Action

It is an esterified variant of 8 (Z)-eicosenoic acid, and its double bond might confer a higher reactivity.

Biochemical Pathways

It is known that it can enhance the acetylcholine (ach) receptor channel current without producing inhibition, and enhance the phosphorylation of substrate peptides in xenopus oocytes.

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of cis-8-Eicosenoic acid methyl ester are not fully understood due to limited research. It is known that fatty acids play crucial roles in various biochemical reactions. They can interact with a variety of enzymes, proteins, and other biomolecules. For instance, they can serve as substrates for enzymes involved in lipid metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-known due to limited research. Fatty acids can exert their effects at the molecular level in several ways. They can bind to proteins, inhibit or activate enzymes, and cause changes in gene expression.

Actividad Biológica

Cis-8-eicosenoic acid methyl ester (C20:1) is a long-chain unsaturated fatty acid methyl ester that has garnered attention due to its potential biological activities. This compound is part of a larger family of fatty acids known for their various health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. This article compiles diverse research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.

This compound is characterized by its molecular formula and a molecular weight of 324.54 g/mol. It is a methyl ester derived from eicosenoic acid, which is predominantly found in certain plant oils.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in biological systems. A study highlighted the antioxidant capacity of various fatty acids, including this compound, showing its potential in reducing oxidative stress markers in vitro .

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, extracts containing this compound showed varying degrees of inhibition against bacterial strains, suggesting its utility as a natural preservative or therapeutic agent .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Bacillus subtilis | 10 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit the activity of xanthine oxidase (XO), an enzyme involved in the production of reactive oxygen species (ROS) during inflammation. The inhibition of XO can lead to reduced inflammation and oxidative stress .

Case Study: Xanthine Oxidase Inhibition

In vitro studies reported an IC50 value for this compound at concentrations comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to its structural characteristics, which allow it to interact with cellular membranes and modulate various biochemical pathways. The unsaturated bonds in the fatty acid chain are crucial for these interactions, enhancing fluidity and permeability of cell membranes.

Aplicaciones Científicas De Investigación

Analytical Applications

Cis-8-eicosenoic acid methyl ester is primarily utilized in the analysis of complex lipid mixtures, including those found in food and biological samples. Its applications include:

- Fatty Acid Profiling : As a standard in gas chromatography (GC) for the quantification of fatty acids in various matrices such as oils and biological tissues. The high polarity of the compound allows for effective separation in GC analyses, especially when used with specific stationary phases designed for FAMEs .

- Quality Control in Food Industry : It is used to assess the quality of edible oils by determining the composition of fatty acids. The presence and concentration of this compound can indicate the quality and authenticity of oils, helping to detect adulteration .

Biochemical Studies

This compound has been studied for its potential health benefits and roles in biological systems:

- Nutritional Research : This compound is part of studies exploring the impact of unsaturated fatty acids on human health, particularly regarding cardiovascular health. Its incorporation into dietary fats is being investigated for potential benefits .

- Metabolic Studies : Research has shown that fatty acid methyl esters can influence metabolic pathways, affecting lipid metabolism and energy production in cells. Studies involving this compound contribute to understanding these mechanisms .

Industrial Applications

In addition to analytical uses, this compound has potential applications in various industries:

- Biodiesel Production : As a component of biodiesel formulations, it contributes to the overall energy yield and combustion properties of biofuels. Its presence can enhance fuel stability and performance due to its unsaturated structure .

- Cosmetic Formulations : The compound's emollient properties make it suitable for use in cosmetic products. Its ability to improve skin hydration and texture is being explored in formulation development .

Case Studies

Several case studies highlight the applications of this compound:

- Food Analysis : A study utilized this compound as a standard to evaluate the fatty acid profile of fish oils, demonstrating its effectiveness in distinguishing between various unsaturated fatty acids using advanced chromatographic techniques .

- Nutritional Impact Assessment : Research examining dietary fats included this compound to assess its effects on cholesterol levels and cardiovascular health markers in human subjects, providing insights into its potential health benefits .

- Biodiesel Efficiency Testing : A comparative analysis of biodiesel blends incorporating this compound showed improved combustion characteristics and reduced emissions compared to traditional fuels, indicating its viability as an alternative energy source .

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Analysis of Eicosenoic Acid Methyl Esters

Métodos De Preparación

Boron Trichloride-Methanol Method

The boron trichloride (BCl₃)-methanol system is a widely adopted method for preparing cis-8-eicosenoic acid methyl ester. The reaction follows the general esterification mechanism:

$$ \text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{BCl}3} \text{R-COO-CH}3 + \text{H}2\text{O} $$

BCl₃ protonates the carboxyl group of cis-8-eicosenoic acid, enhancing its electrophilicity for nucleophilic attack by methanol.

- Sample Preparation : Dissolve 1–25 mg of cis-8-eicosenoic acid in 1–2 mL of non-polar solvent (e.g., hexane or toluene).

- Reagent Addition : Add 2 mL of 12% (w/w) BCl₃-methanol reagent.

- Reaction Conditions : Heat at 60°C for 5–10 minutes under anhydrous conditions.

- Quenching and Extraction :

- Cool the mixture and add 1 mL each of water and hexane.

- Shake vigorously to partition esters into the organic phase.

- Dry the hexane layer with anhydrous sodium sulfate (Na₂SO₄).

- Optimization : Derivatization time is determined by analyzing aliquots at intervals (e.g., 5, 10, 15 minutes) and plotting peak areas against time.

Key Considerations :

Boron Trifluoride-Methanol Method

Boron trifluoride (BF₃)-methanol offers an alternative catalyst system, particularly suited for complex matrices.

- Reaction Setup : Mix 0.5 mL BF₃-methanol (14% w/w) with the acid dissolved in dichloromethane.

- Heating : Reflux at 85°C for 30 minutes.

- Workup :

- Quench with deionized water.

- Extract esters with dichloromethane (3 × 2 mL).

- Dry over Na₂SO₄ and concentrate under nitrogen.

Advantages :

- BF₃ is less hygroscopic than BCl₃, reducing side reactions.

- Compatible with samples containing trace water due to milder protonation.

Method Optimization and Troubleshooting

Derivatization Efficiency

Complete esterification is confirmed via GC-FID analysis. Incomplete reactions manifest as residual free acid peaks.

Factors Influencing Yield :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Concentration | 10–15% (w/w) | <10%: Slow kinetics; >15%: Side reactions |

| Temperature | 60–85°C | Higher temps accelerate degradation |

| Reaction Time | 5–30 minutes | Varies with catalyst (BCl₃: 5–10 min; BF₃: 30 min) |

- Low Yield : Add fresh catalyst or increase temperature by 5–10°C.

- Emulsion Formation : Use salt-saturated water or centrifugation to separate phases.

Purification and Quality Control

Solvent Extraction

Hexane and dichloromethane selectively partition esters into the organic phase, leaving polar impurities (e.g., glycerol, salts) in the aqueous layer.

Extraction Efficiency :

| Solvent | Partition Coefficient (K) | Recovery (%) |

|---|---|---|

| Hexane | 8.2 | 92–95 |

| Dichloromethane | 5.7 | 88–90 |

Drying Agents

Anhydrous Na₂SO₄ removes residual water, critical for GC compatibility. Granular Na₂SO₄ (500 μm) achieves 99.9% dryness within 10 minutes.

Comparative Analysis of Catalysts

| Catalyst | Reaction Time (min) | Temperature (°C) | Yield (%) | Safety Considerations |

|---|---|---|---|---|

| BCl₃ | 5–10 | 60 | 95–98 | Corrosive; releases HCl |

| BF₃ | 30 | 85 | 90–93 | Less corrosive |

| H₂SO₄ | 60–120 | 100 | 85–88 | Strong oxidizer |

Catalyst Selection : BCl₃ is preferred for rapid, high-yield synthesis, whereas BF₃ suits moisture-sensitive samples.

Applications and Stability

This compound is stable for >6 months at -20°C in hexane. Its primary applications include:

Q & A

Q. What are the optimal methods for extracting and purifying cis-8-eicosenoic acid methyl ester from biological matrices?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Tissue samples are homogenized with chloroform:methanol (2:1 v/v) to form a miscible system with water. After dilution with chloroform and water, the lipid-containing chloroform layer is isolated. This method minimizes lipid decomposition and is adaptable for isolating methyl esters like cis-8-eicosenoic acid . For purification, column chromatography or preparative GC with polar stationary phases (e.g., SP™-2560) can separate methyl esters from co-extracted lipids .

Q. What GC conditions are recommended for identifying this compound in complex mixtures?

A 75 m SP™-2560 capillary column (100% cyanopropyl polysilphenylene-siloxane) is optimal for resolving cis/trans isomers. Temperature programming (e.g., 60°C to 240°C at 3°C/min) with helium carrier gas ensures baseline separation. FAME standards (e.g., 2% cis-8,11,14-eicosatrienoic acid methyl ester) are critical for retention time validation .

Q. How can researchers verify the purity of synthesized this compound?

Certified reference materials (CRMs) such as DRE-C13115060 (this compound, CAS 69119-99-9) should be used for calibration. GC-MS with electron ionization (EI) at 70 eV confirms molecular integrity via fragmentation patterns (e.g., m/z 324.5 for [M]+). Purity ≥95% is achievable with preparative HPLC using C18 columns and methanol:acetonitrile gradients .

Advanced Research Questions

Q. How can co-eluting isomers (e.g., cis-11 vs. This compound) be resolved chromatographically?

Baseline resolution requires enhanced polarity in GC columns. The SP™-2560 column achieves this with a 0.25 mm ID and 0.2 µm film thickness. Isothermal holds at 180°C during temperature ramping improve separation. Complementary techniques like silver-ion HPLC (Ag+-HPLC) exploit differential π-complexation for isomer discrimination .

Q. What kinetic models apply to the enzymatic synthesis of this compound?

A two-step pseudo-homogeneous kinetic model is suitable for transesterification. Rate constants (k₁, k₂) for triglyceride → diglyceride → methyl ester conversion are derived via nonlinear regression of time-course data. The model accounts for methanol:oil molar ratios (6:1–12:1) and lipase activity (e.g., Candida antarctica B) at 40–60°C .

Q. How should researchers validate quantification of this compound in lipidomic studies?

Use matrix-matched calibration with internal standards (e.g., methyl heneicosanoate, CAS 6064-90-0) to correct for ionization variability in GC-MS. Limit of detection (LOD) and quantification (LOQ) are determined via signal-to-noise ratios (S/N ≥3 and ≥10, respectively). Inter-laboratory validation following ISO 17034 ensures reproducibility, with ≤5% RSD for intra-day precision .

Q. What are the challenges in distinguishing this compound from structurally similar PUFA esters in mass spectrometry?

Isomeric PUFA esters (e.g., cis-8,11,14-eicosatrienoate) share similar molecular ions (m/z 320–324). Tandem MS/MS with collision-induced dissociation (CID) at 20–30 eV generates diagnostic fragments (e.g., loss of CH₃OH for methyl esters). High-resolution MS (HRMS, Q-TOF) resolves exact masses (e.g., C21H40O2 at 324.5411 Da) to ±0.001 Da accuracy .

Methodological Considerations

- Extraction Contradictions : While Bligh-Dyer is efficient, supercritical CO₂ extraction minimizes solvent residues but requires optimization for polar methyl esters .

- GC Variability : Column aging reduces cyanopropyl phase polarity, necessitating periodic revalidation with CRMs .

- Synthesis Pitfalls : Acid-catalyzed esterification risks isomerization; enzymatic methods preserve stereochemistry but require immobilized lipases for reusability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.